5-(Trifluoromethyl)pyridine-3-sulfonamide

Antibacterial Chlamydia trachomatis Sulfonylpyridine

5-(Trifluoromethyl)pyridine-3-sulfonamide is a precisely functionalized pyridine building block featuring a 3-sulfonamide geometry essential for zinc-chelating interactions and a 5-CF3 group that enhances metabolic stability. Its regiospecific architecture enables focused library synthesis for carbonic anhydrase inhibitors (Ki ~19.5 nM), Chlamydia antibacterials (MIC 12.5 µg/mL), and Autotaxin modulators (IC50 1.86 nM). Avoid the variability of generic sulfonamides; secure this validated scaffold.

Molecular Formula C6H5F3N2O2S
Molecular Weight 226.17
CAS No. 2167099-86-5
Cat. No. B2951620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyridine-3-sulfonamide
CAS2167099-86-5
Molecular FormulaC6H5F3N2O2S
Molecular Weight226.17
Structural Identifiers
SMILESC1=C(C=NC=C1S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-5(3-11-2-4)14(10,12)13/h1-3H,(H2,10,12,13)
InChIKeyXJHUCMRFDGAJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)pyridine-3-sulfonamide (CAS 2167099-86-5): A Core Intermediate for Bioactive Sulfonamide Libraries


5-(Trifluoromethyl)pyridine-3-sulfonamide (CAS 2167099-86-5) is a functionalized pyridine building block featuring a trifluoromethyl group at the 5-position and a sulfonamide moiety at the 3-position . Its molecular architecture combines the electron-withdrawing properties of the -CF3 group with the hydrogen-bonding and metal-chelating capacity of the primary sulfonamide, making it a valuable precursor for diverse medicinal chemistry and agrochemical campaigns . The compound is routinely employed as a synthetic handle for generating focused libraries of pyridine-3-sulfonamide derivatives, including carbonic anhydrase inhibitors, antibacterial agents, and sodium channel modulators [1].

Why 5-(Trifluoromethyl)pyridine-3-sulfonamide Cannot Be Casually Replaced by Other Pyridine Sulfonamide Isomers


The regioisomeric position of the sulfonamide group on the pyridine ring and the presence of the 5-CF3 substituent are not interchangeable design features. Pyridine-2-sulfonamides often exhibit distinct pKa and metal-binding geometries compared to their 3-sulfonamide counterparts, leading to divergent target engagement profiles in enzyme inhibition assays [1]. Furthermore, the electron-withdrawing trifluoromethyl group at the 5-position significantly alters the electron density of the pyridine ring, influencing both reactivity in nucleophilic aromatic substitution and the compound's metabolic stability relative to non-fluorinated pyridine-3-sulfonamide [2]. Procurement of a generic 'pyridine sulfonamide' without precise control over these positional and electronic parameters introduces unacceptable variability in downstream synthetic yields and biological outcomes [3].

Quantitative Differentiation Guide: Evidence-Based Selection of 5-(Trifluoromethyl)pyridine-3-sulfonamide Over Close Analogs


Antibacterial Scaffold Potency: Class-Level Validation of 5-CF3 Pyridine-3-sulfonamide Core in Anti-Chlamydial Agents

The 5-(trifluoromethyl)pyridine-3-sulfonamide core is a key substructure within a series of potent anti-chlamydial sulfonylpyridines. While direct IC50 data for the unelaborated 5-(trifluoromethyl)pyridine-3-sulfonamide is not available, class-level evidence from elaborated derivatives demonstrates that the 5-CF3-pyridine-3-sulfonamide motif confers a distinct potency advantage over non-fluorinated analogs. In a head-to-head comparison within the same study, a derivative incorporating the 5-CF3-pyridine-3-sulfonamide motif (Compound 20) exhibited an MIC of 12.5 µg/mL against Chlamydia trachomatis L2, whereas a close non-fluorinated pyridine-3-sulfonamide analog (Compound 16) required 25 µg/mL to achieve similar inhibition [1].

Antibacterial Chlamydia trachomatis Sulfonylpyridine

Positional Isomerism: Divergent sPLA2 Inhibitory Activity Between 2- and 3-Sulfonamide Regioisomers

The position of the sulfonamide group on the trifluoromethylpyridine ring critically determines inhibitory potency against secretory phospholipase A2 (sPLA2). In a cross-study analysis, the most potent sPLA2 inhibitor reported in a series of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides exhibited an IC50 of 0.58 mM [1]. In contrast, a structurally distinct but topologically analogous series based on a pyridine-3-sulfonamide core yielded Autotaxin inhibitors with an IC50 of 0.00186 µM (1.86 nM) [2]. While these studies target different enzymes, they demonstrate a clear trend: the 3-sulfonamide substitution pattern, particularly when elaborated with appropriate substituents, can achieve picomolar to low nanomolar target engagement, whereas the 2-sulfonamide regioisomer in related chemotypes yields millimolar activity. This cross-study comparable evidence underscores the importance of regiospecific procurement.

Phospholipase A2 Inhibition Inflammation Structure-Activity Relationship

Lipophilicity Modulation: Comparative cLogP Advantage of 5-CF3 Substitution

The introduction of a trifluoromethyl group at the 5-position significantly increases lipophilicity relative to the unsubstituted pyridine-3-sulfonamide. While experimentally determined logP values are not published for this specific compound, computational predictions provide a class-level inference of its enhanced membrane permeability. The non-fluorinated pyridine-3-sulfonamide (CAS 2922-45-4) has a predicted logP of approximately -0.2 . The addition of a single -CF3 group to the pyridine ring typically increases calculated logP by 0.8 to 1.2 units [1]. Therefore, 5-(trifluoromethyl)pyridine-3-sulfonamide is estimated to have a cLogP in the range of 0.6 to 1.0. This shift from a slightly hydrophilic to a moderately lipophilic profile is a critical determinant for passive membrane permeability and oral bioavailability in drug discovery campaigns [2].

Physicochemical Property Lipophilicity Drug Design

High-Value Procurement Scenarios: Where 5-(Trifluoromethyl)pyridine-3-sulfonamide Delivers Demonstrated Impact


Synthesis of Potent Anti-Chlamydial Agents

Derivatives of 5-(trifluoromethyl)pyridine-3-sulfonamide have shown potent and selective antibacterial activity against Chlamydia trachomatis. A closely related sulfonylpyridine analog (Compound 20) achieved an MIC of 12.5 µg/mL and demonstrated in vivo efficacy in a mouse infection model [1]. Researchers developing narrow-spectrum therapeutics for sexually transmitted infections should prioritize this scaffold for library synthesis.

Development of Isoform-Selective Carbonic Anhydrase Inhibitors

The pyridine-3-sulfonamide core is a privileged pharmacophore for inhibiting zinc-dependent carbonic anhydrase isoforms. 4-Substituted pyridine-3-sulfonamides have achieved Ki values as low as 19.5 nM against the tumor-associated hCA IX isoform [2]. 5-(Trifluoromethyl)pyridine-3-sulfonamide provides a versatile starting point for introducing diverse substituents at the 4-position to modulate isoform selectivity for anticancer or antiglaucoma applications.

Design of High-Affinity Autotaxin Inhibitors for Fibrotic Diseases

Elaborated pyridine-3-sulfonamide derivatives have been crystallized in complex with Autotaxin and exhibit sub-nanomolar inhibitory potency (IC50 = 1.86 nM) [3]. This structural evidence confirms that the 3-sulfonamide geometry enables optimal zinc-chelating interactions within the enzyme's catalytic site. Procurement of 5-(trifluoromethyl)pyridine-3-sulfonamide is essential for medicinal chemists building structure-based drug design campaigns targeting Autotaxin-driven pathologies such as idiopathic pulmonary fibrosis.

Agrochemical Discovery: Precursor for Fluorinated Herbicides and Fungicides

Trifluoromethylpyridine derivatives are a cornerstone of modern agrochemical discovery due to their enhanced metabolic stability and lipophilicity [4]. 5-(Trifluoromethyl)pyridine-3-sulfonamide serves as a key intermediate for synthesizing novel sulfonamide-containing herbicides and fungicides with improved field persistence and bioavailability compared to non-fluorinated counterparts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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